molecular formula C16H15N3O4 B4129858 N-(4-acetylphenyl)-N'-(2-methyl-4-nitrophenyl)urea

N-(4-acetylphenyl)-N'-(2-methyl-4-nitrophenyl)urea

Cat. No.: B4129858
M. Wt: 313.31 g/mol
InChI Key: BAAFYIGVLKZDFT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-N’-(2-methyl-4-nitrophenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of both acetyl and nitro functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-N’-(2-methyl-4-nitrophenyl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 2-methyl-4-nitroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-acetylphenyl)-N’-(2-methyl-4-nitrophenyl)urea may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then subjected to industrial purification processes to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-N’-(2-methyl-4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride, ethanol as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.

Major Products Formed

    Oxidation: N-(4-acetylphenyl)-N’-(2-methyl-4-aminophenyl)urea.

    Reduction: N-(4-hydroxyphenyl)-N’-(2-methyl-4-nitrophenyl)urea.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-acetylphenyl)-N’-(2-methyl-4-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N’-(2-methyl-4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and acetyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-N’-(4-nitrophenyl)urea: Lacks the methyl group, which can affect its reactivity and biological activity.

    N-(4-acetylphenyl)-N’-(2-methylphenyl)urea: Lacks the nitro group, which can influence its chemical properties and applications.

Uniqueness

N-(4-acetylphenyl)-N’-(2-methyl-4-nitrophenyl)urea is unique due to the presence of both the acetyl and nitro groups on the phenyl rings, which provide a distinct combination of chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(2-methyl-4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-9-14(19(22)23)7-8-15(10)18-16(21)17-13-5-3-12(4-6-13)11(2)20/h3-9H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAFYIGVLKZDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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